molecular formula C20H18N4O2S2 B2891176 1,3-dimethyl-5-((2-methylbenzyl)thio)-7-(thiophen-2-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 847192-13-6

1,3-dimethyl-5-((2-methylbenzyl)thio)-7-(thiophen-2-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2891176
CAS No.: 847192-13-6
M. Wt: 410.51
InChI Key: SJOASJLLICKEAO-UHFFFAOYSA-N
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Description

1,3-dimethyl-5-((2-methylbenzyl)thio)-7-(thiophen-2-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound that belongs to the class of pyrimidopyrimidines. This compound is characterized by its unique structure, which includes a thiophen-2-yl group and a 2-methylbenzylthio group attached to a pyrimidopyrimidine core. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of 1,3-dimethyl-5-((2-methylbenzyl)thio)-7-(thiophen-2-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the pyrimidopyrimidine core: This can be achieved through the condensation of appropriate precursors under controlled conditions.

    Introduction of the thiophen-2-yl group: This step may involve the use of thiophene derivatives and suitable coupling reagents.

    Attachment of the 2-methylbenzylthio group: This can be done using 2-methylbenzyl halides and thiolating agents.

Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

1,3-dimethyl-5-((2-methylbenzyl)thio)-7-(thiophen-2-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides can be replaced by nucleophiles like amines or alcohols.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1,3-dimethyl-5-((2-methylbenzyl)thio)-7-(thiophen-2-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound may exhibit biological activity, making it a candidate for studies on its potential effects on biological systems.

    Medicine: Research may explore its potential as a therapeutic agent, particularly if it shows activity against specific biological targets.

    Industry: The compound can be used in the development of new materials or as an intermediate in the production of pharmaceuticals and other chemicals.

Mechanism of Action

The mechanism of action of 1,3-dimethyl-5-((2-methylbenzyl)thio)-7-(thiophen-2-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved in its mechanism of action depend on the specific biological context and the nature of the interactions with its targets.

Comparison with Similar Compounds

1,3-dimethyl-5-((2-methylbenzyl)thio)-7-(thiophen-2-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione can be compared with other similar compounds, such as:

    2,4-dimethyl-5-((2-methylbenzyl)thio)pyrimidine: This compound shares a similar core structure but lacks the thiophen-2-yl group.

    3-((2-methylbenzyl)thio)-5-(2-pyridinyl)-4H-1,2,4-triazol-4-ylamine: This compound has a different core structure but includes the 2-methylbenzylthio group.

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse chemical and biological activities.

Properties

IUPAC Name

1,3-dimethyl-5-[(2-methylphenyl)methylsulfanyl]-7-thiophen-2-ylpyrimido[4,5-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O2S2/c1-12-7-4-5-8-13(12)11-28-18-15-17(23(2)20(26)24(3)19(15)25)21-16(22-18)14-9-6-10-27-14/h4-10H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJOASJLLICKEAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CSC2=NC(=NC3=C2C(=O)N(C(=O)N3C)C)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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